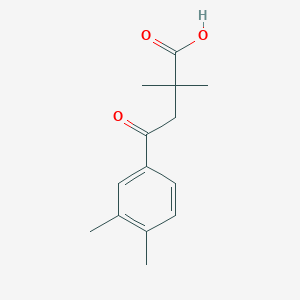

4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-9-5-6-11(7-10(9)2)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPTXYPFFOVVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CC(C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid, a valuable keto acid intermediate in the development of novel therapeutics and advanced materials. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathway, mechanistic rationale, and practical experimental protocols. Emphasis is placed on the scientific integrity of the process, with a focus on a robust and reproducible synthetic strategy grounded in established chemical principles. Key procedural details, characterization data, and troubleshooting insights are provided to empower researchers in their synthetic endeavors.

Introduction and Strategic Overview

This compound and its structural analogues are of significant interest in medicinal chemistry and materials science. The presence of the aromatic keto acid moiety provides a versatile scaffold for the synthesis of a variety of heterocyclic systems and other complex organic molecules. This guide details a reliable and efficient synthesis of the title compound, primarily through a Friedel-Crafts acylation reaction.

The core synthetic strategy involves the electrophilic aromatic substitution of o-xylene with 2,2-dimethylsuccinic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). This approach is favored for its high convergence and the ready availability of the starting materials.

The narrative of this guide will follow the logical progression of the synthesis, from the underlying mechanistic principles to a detailed, step-by-step experimental protocol. A thorough characterization of the final product is also presented, providing a benchmark for successful synthesis.

Mechanistic Insights: The Friedel-Crafts Acylation Pathway

The synthesis of this compound is achieved via a classical Friedel-Crafts acylation. This reaction proceeds through a well-established electrophilic aromatic substitution mechanism.[1][2]

Step 1: Formation of the Acylium Ion

The reaction is initiated by the coordination of the Lewis acid, aluminum chloride, to one of the carbonyl oxygens of 2,2-dimethylsuccinic anhydride. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic. Subsequent intramolecular cleavage of the anhydride ring generates a highly reactive acylium ion intermediate. The resonance stabilization of this acylium ion is a key driving force for its formation.[3]

Step 2: Electrophilic Attack and Formation of the σ-Complex

The electron-rich aromatic ring of o-xylene acts as a nucleophile, attacking the electrophilic acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion.[4]

Step 3: Rearomatization

A weak base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the benzene ring and regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of AlCl₃ is often required due to its complexation with the product.[5]

Regioselectivity in the Acylation of o-Xylene

The two methyl groups on the o-xylene ring are ortho- and para-directing activators for electrophilic aromatic substitution. The acylation is expected to occur at the positions para to the methyl groups, leading to the formation of the 3,4-disubstituted product as the major isomer. Steric hindrance will disfavor substitution at the positions ortho to the methyl groups.

Diagrammatic Representation of the Reaction Mechanism

Caption: The Friedel-Crafts acylation mechanism for the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield. All operations involving anhydrous aluminum chloride should be conducted under a moisture-free atmosphere (e.g., under a nitrogen or argon blanket) in a well-ventilated fume hood.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| o-Xylene | 106.17 | 50 mL | ~0.44 | ≥98% | Sigma-Aldrich |

| 2,2-Dimethylsuccinic Anhydride | 128.13 | 25.6 g | 0.20 | ≥97% | Sigma-Aldrich |

| Anhydrous Aluminum Chloride | 133.34 | 66.7 g | 0.50 | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | 84.93 | 250 mL | - | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Hydrochloric Acid (conc.) | 36.46 | ~100 mL | - | 37% | Fisher Scientific |

| Sodium Bicarbonate | 84.01 | As needed | - | Saturated Solution | VWR |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Granular | VWR |

3.2. Step-by-Step Procedure

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (66.7 g, 0.50 mol) and anhydrous dichloromethane (150 mL).

-

Formation of the Acylating Agent Complex: In a separate flask, dissolve 2,2-dimethylsuccinic anhydride (25.6 g, 0.20 mol) in anhydrous dichloromethane (100 mL). Transfer this solution to the dropping funnel.

-

Addition of Anhydride: Cool the aluminum chloride suspension in an ice bath to 0-5 °C. Slowly add the 2,2-dimethylsuccinic anhydride solution dropwise to the stirred suspension over a period of 30-45 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

Addition of o-Xylene: After the addition of the anhydride is complete, add o-xylene (50 mL, ~0.44 mol) dropwise to the reaction mixture over 30 minutes, while maintaining the temperature at 0-5 °C.

-

Reaction Progression: Once the addition of o-xylene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 mL). This quenching step is highly exothermic and should be performed with caution in a fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Product Isolation: Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the acidic product. The product will move into the aqueous basic layer as its sodium salt.

-

Acidification and Precipitation: Separate the aqueous layer and carefully acidify it with concentrated hydrochloric acid until the product precipitates out as a white solid. The pH should be approximately 1-2.

-

Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to a constant weight.

Experimental Workflow Diagram

Caption: A step-by-step workflow for the synthesis of the target compound.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and physical methods.

4.1. Physical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molar Mass | 234.29 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

4.2. Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3,4-disubstituted ring, the singlet for the two methyl groups on the succinic acid backbone, and the methylene protons. The chemical shifts (δ) are predicted to be in the following regions:

-

Aromatic protons: ~7.2-7.8 ppm

-

Methylene protons adjacent to the carbonyl: ~3.0-3.3 ppm

-

Methylene protons adjacent to the carboxylic acid: ~2.6-2.9 ppm

-

Aromatic methyl protons: ~2.3 ppm

-

Dimethyl protons on the backbone: ~1.2 ppm

-

Carboxylic acid proton: ~10-12 ppm (broad singlet)

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide confirmation of the carbon framework. Key expected chemical shifts include:

-

Aromatic carbonyl carbon: ~195-200 ppm

-

Carboxylic acid carbonyl carbon: ~175-180 ppm

-

Aromatic carbons: ~125-145 ppm

-

Methylene carbons: ~30-40 ppm

-

Quaternary carbon on the backbone: ~45-50 ppm

-

Methyl carbons: ~15-25 ppm

-

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the different functional groups present in the molecule:

-

C=O stretch (aromatic ketone): ~1680 cm⁻¹

-

C=O stretch (carboxylic acid): ~1710 cm⁻¹

-

O-H stretch (carboxylic acid): ~2500-3300 cm⁻¹ (broad)

-

C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹

-

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z = 234.

Troubleshooting and Field-Proven Insights

-

Low Yield: If the yield is lower than expected, ensure that all reagents and solvents are strictly anhydrous. Moisture can deactivate the aluminum chloride catalyst. Incomplete reaction can be addressed by extending the reaction time or slightly increasing the reaction temperature.

-

Formation of Isomers: While the 3,4-disubstituted product is expected to be major, the formation of other isomers is possible. Purification by recrystallization or column chromatography may be necessary to obtain the desired isomer in high purity.

-

Difficult Work-up: The quenching of the reaction can be vigorous. A slow and controlled addition of the reaction mixture to the ice/HCl mixture is crucial. If an emulsion forms during extraction, the addition of brine can help to break it.

Conclusion

This technical guide has outlined a comprehensive and reliable method for the synthesis of this compound via a Friedel-Crafts acylation reaction. By providing a detailed mechanistic overview, a step-by-step experimental protocol, and thorough characterization guidelines, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The presented methodology is designed to be robust and reproducible, enabling the efficient production of this important chemical intermediate.

References

-

What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of - Vedantu. (n.d.). Retrieved from [Link]

-

Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange. (2016, May 2). Retrieved from [Link]

-

Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 316972 - PubChem. (n.d.). Retrieved from [Link]

-

4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines - Arabian Journal of Chemistry. (n.d.). Retrieved from [Link]

-

Mechanochemical Friedel–Crafts acylations - PMC - NIH. (2019, June 17). Retrieved from [Link]

-

Friedel-Crafts acylation of the individual isomers of xylene with acetyl... - Filo. (2024, June 1). Retrieved from [Link]

-

-

(n.d.). Retrieved from [Link]

-

-

C NMR Shifts and Metal Ions Binding to 4-Phenyl-2,4-Dioxobutanoic Acid Derivatives. (n.d.). Retrieved from [Link]

-

Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 | ACS Omega. (2022, August 31). Retrieved from [Link]

-

Experiment 14: Friedel-Crafts Acylation - YouTube. (2011, August 2). Retrieved from [Link]

-

Friedel-Crafts Alkylation - Beyond Benign. (n.d.). Retrieved from [Link]

-

(PDF) Friedel-Crafts Acylation - ResearchGate. (2019, April 8). Retrieved from [Link]

-

Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange. (2016, May 2). Retrieved from [Link]

Sources

Physicochemical properties of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

An In-depth Technical Guide to the Physicochemical Characterization of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Abstract

This guide provides a comprehensive framework for the physicochemical characterization of this compound, a substituted keto-acid of potential interest in pharmaceutical and chemical research. Recognizing that this compound is not extensively documented in public literature, this document emphasizes the foundational experimental methodologies required to establish a robust physicochemical profile. We present not just the protocols, but the scientific rationale behind them, empowering researchers to generate high-quality, reliable data. This guide is intended for an audience of researchers, scientists, and drug development professionals who require a deep understanding of how to characterize novel chemical entities.

Introduction and Molecular Identity

This compound is a carboxylic acid featuring a substituted aromatic ketone and a gem-dimethyl substitution adjacent to the carboxyl group. Its structure suggests a moderate level of lipophilicity and a single acidic center. A thorough understanding of its physicochemical properties is a non-negotiable prerequisite for any meaningful research or development application, as these parameters govern everything from solubility and absorption in biological systems to the design of appropriate formulations and synthetic work-up procedures.

This guide will systematically detail the experimental determination of its core physicochemical properties, including melting point, aqueous solubility, acidity constant (pKa), and lipophilicity (LogP).

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | --- |

| CAS Number | 951894-34-1 | [1] |

| Molecular Formula | C₁₄H₁₈O₃ | [1] |

| Molecular Weight | 234.29 g/mol | [1] |

| Chemical Structure |  |

Note: A 2D structure image would be inserted here.

Melting Point: A Criterion of Purity and Identity

The melting point is one of the most fundamental and informative physical properties of a solid crystalline compound. It provides a quick, reliable indication of purity; pure compounds typically exhibit a sharp melting range (0.5-1.5 °C), whereas impurities lead to a depressed and broadened melting range.[2]

Scientific Rationale

The temperature at which a substance melts is a reflection of the strength of the intermolecular forces holding the crystal lattice together. For a given compound, this is a characteristic constant. The presence of a soluble impurity disrupts the crystal lattice, requiring less energy to break it apart, hence the depression of the melting point.

Predicted Value and Analog Data

While no experimentally determined melting point for the title compound is publicly available, data for the close structural analog, 4-(3,4-dimethylphenyl)-4-oxobutanoic acid (lacking the gem-dimethyl group), shows a melting point of 129 °C.[3] The addition of the two methyl groups in the title compound may slightly alter crystal packing and intermolecular forces, but this value serves as a reasonable starting point for experimental determination.

Detailed Experimental Protocol: Capillary Melting Point Determination

This protocol follows the general principles outlined in standard organic chemistry laboratory procedures.[4][5]

Instrumentation:

-

Digital melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and crystalline. If necessary, pulverize a small amount of the solid into a fine powder using a clean, dry mortar and pestle.[5]

-

Loading the Capillary: Invert a capillary tube and jab the open end into the powder pile. A small amount of solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. To achieve dense packing, drop the capillary tube, sealed-end down, through a long glass tube (approx. 1 meter) onto the benchtop. Repeat until a packed column of solid 2-3 mm high is achieved.[4][5] Proper packing is critical for an accurate reading.

-

Initial (Rapid) Determination: Insert the capillary into the heating block of the apparatus. Set a rapid heating rate (e.g., 10-15 °C/minute) to find an approximate melting range.[2]

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[5] Prepare a new capillary tube.

-

Heating and Observation: Insert the new tube and set the start temperature to 15-20 °C below the expected melting point. Set a slow heating ramp rate of 1-2 °C per minute.[4]

-

Recording the Range: Record two temperatures:

-

T₁: The temperature at which the first droplet of liquid is observed.

-

T₂: The temperature at which the entire sample has completely liquefied.

-

-

Reporting: Report the result as a range: T₁ - T₂. For a pure compound, this range should be narrow. Perform the measurement in triplicate for consistency.

Aqueous Solubility

Aqueous solubility is a critical determinant of a compound's behavior in biological and environmental systems. For drug candidates, it directly influences dissolution rate and bioavailability. As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent.

Scientific Rationale

The solubility of a substance is its saturation mass concentration in a solvent at a given temperature.[6][7] For an ionizable compound like a carboxylic acid, the overall measured solubility is a combination of the intrinsic solubility of the neutral form (HA) and the solubility of the ionized form (A⁻). As the pH of the solution increases above the compound's pKa, the equilibrium HA ⇌ H⁺ + A⁻ shifts to the right, dramatically increasing solubility due to the high polarity of the carboxylate anion.

Detailed Experimental Protocol: OECD 105 Flask Method

The Flask Method, as described in OECD Test Guideline 105, is a robust and widely accepted method for determining the water solubility of substances with solubilities above 10⁻² g/L.[6][8][9]

Instrumentation & Reagents:

-

Analytical balance

-

Constant temperature water bath or incubator (e.g., set to 25 °C ± 0.5 °C)

-

Glass flasks with stoppers

-

Magnetic stirrer and stir bars

-

pH meter

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

-

Reagent-grade water; appropriate buffer solutions (e.g., pH 5, 7.4, 9)

Procedure:

-

Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[6]

-

Sample Preparation: Add an excess amount of the solid compound to several flasks containing the desired aqueous medium (e.g., pure water, buffer solutions). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Place the stoppered flasks in the constant temperature bath and stir vigorously. The system should be allowed to reach equilibrium. A minimum of 24 hours is typical, but longer times (e.g., 48-72 hours) with periodic sampling may be necessary to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, cease stirring and allow the flasks to remain in the temperature bath for at least 24 hours for the excess solid to settle. Subsequently, centrifuge the samples at high speed to ensure complete removal of all undissolved particles.

-

Quantification: Carefully withdraw an aliquot from the clear supernatant of each flask. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Reporting: The water solubility is reported as the mean of at least three independent determinations, expressed in g/L or mol/L at the specified temperature and pH.

Caption: Workflow for Aqueous Solubility Determination (OECD 105).

Acidity Constant (pKa)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). It is the pH at which the compound exists as a 50:50 mixture of its protonated (acidic) and deprotonated (conjugate base) forms.[10] For a carboxylic acid, the pKa value is critical for predicting its charge state, and thus its solubility, lipophilicity, and receptor-binding interactions at a given physiological pH.

Scientific Rationale

Potentiometric titration is a highly precise and standard method for pKa determination.[11] It involves monitoring the pH of a solution of the compound as a titrant (a strong base, like NaOH, for an acidic analyte) is added incrementally. The resulting plot of pH versus the volume of titrant added produces a sigmoidal curve. The inflection point of this curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa.[12]

Detailed Experimental Protocol: Potentiometric Titration

This protocol is adapted from established methods for determining the pKa of weak acids.[12][13]

Instrumentation & Reagents:

-

Automated titrator or a manual setup with a calibrated pH meter and a precision burette.

-

Magnetic stirrer and stir bar.

-

Jacketed titration vessel connected to a water bath for temperature control (e.g., 25 °C).

-

Standardized 0.1 M NaOH solution (carbonate-free).

-

Standardized 0.1 M HCl solution.

-

0.15 M KCl solution (to maintain constant ionic strength).

-

Nitrogen gas supply.

Procedure:

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[12]

-

Sample Preparation: Accurately weigh a sufficient amount of the compound to prepare a solution of known concentration (e.g., 20 mL of a 1 mM solution).[12] Dissolve it in water containing a background electrolyte like 0.15 M KCl to maintain constant ionic strength.

-

Initial Acidification: Place the solution in the titration vessel. Purge the solution with nitrogen to remove dissolved CO₂.[12] Add a small amount of 0.1 M HCl to lower the initial pH to ~2, ensuring the compound is fully protonated.

-

Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added.

-

pKa Determination:

-

Identify the equivalence point (V_eq), which is the point of maximum slope on the titration curve (the center of the steepest part). This can be found precisely by calculating the first derivative of the curve.

-

Calculate the half-equivalence point volume (V_eq / 2).

-

The pKa is the pH value on the titration curve that corresponds to the volume V_eq / 2.[12]

-

-

Reporting: Report the mean pKa from at least three independent titrations, along with the temperature and ionic strength at which the measurement was made.

Lipophilicity (LogP / LogD)

Lipophilicity, the affinity of a compound for a non-polar (lipid-like) environment versus a polar (aqueous) one, is a cornerstone of drug design. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Scientific Rationale

The classic "shake-flask" method for LogP determination can be time-consuming and difficult for compounds with very high or low lipophilicity. A widely used and high-throughput alternative is reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15][16] This method is based on the principle that a compound's retention time on a non-polar stationary phase (like C18) is proportional to its lipophilicity. By calibrating the system with a set of reference compounds with known LogP values, the LogP of an unknown compound can be accurately estimated.[17] The logarithm of the retention factor, log k_w (extrapolated to 100% aqueous mobile phase), is the index that best correlates with LogP.[14][15]

Predicted Value and Analog Data

A computed XLogP3 value of 1.8 is available for the analog 4-(3,4-dimethylphenyl)-4-oxobutanoic acid.[18][19] The addition of two methyl groups would be expected to increase the lipophilicity, suggesting the LogP of the title compound will be higher than 1.8.

Detailed Experimental Protocol: LogP Determination by RP-HPLC

Instrumentation & Reagents:

-

HPLC system with a UV detector.

-

C18 reverse-phase column.

-

Mobile phase A: Aqueous buffer (e.g., 20 mM phosphate buffer).

-

Mobile phase B: Organic modifier (e.g., Methanol or Acetonitrile, HPLC grade).

-

A set of 5-10 reference compounds with well-documented LogP values spanning the expected range of the analyte.

-

Analyte solution and reference compound solutions prepared in the mobile phase.

Procedure:

-

Calibration:

-

Prepare a series of isocratic mobile phases with varying ratios of organic modifier to aqueous buffer (e.g., 40%, 50%, 60%, 70%, 80% Methanol).

-

For each reference compound, inject it onto the column using each isocratic mobile phase and record the retention time (t_R). Also, measure the column dead time (t_0) by injecting a non-retained compound like uracil.

-

Calculate the retention factor (k) for each run: k = (t_R - t_0) / t_0.

-

For each reference compound, plot log(k) versus the percentage of organic modifier. Extrapolate the linear regression line to 0% organic modifier (100% aqueous) to find the y-intercept, which is log(k_w).

-

Create a final calibration curve by plotting the known LogP values of the reference compounds against their determined log(k_w) values. This should yield a linear relationship.

-

-

Analyte Measurement:

-

Using the same set of isocratic conditions, inject the title compound and determine its log(k_w) value following the same procedure as for the reference compounds.

-

Note for Ionizable Compounds: Since this is a carboxylic acid, the pH of the aqueous mobile phase must be controlled to measure the LogP of the neutral species. The buffer pH should be set at least 2 units below the compound's pKa (e.g., pH 2.5) to ensure >99% of the compound is in its neutral, protonated form.

-

-

LogP Calculation: Insert the experimentally determined log(k_w) for the title compound into the linear equation of the calibration curve to calculate its LogP value.

Caption: Workflow for LogP Determination via RP-HPLC.

Summary of Physicochemical Properties

The table below summarizes the known and predicted properties for this compound and its close structural analog. The "To Be Determined" fields highlight the data that must be generated experimentally using the protocols outlined in this guide.

Table 2: Summary of Physicochemical Data

| Property | This compound | 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid (Analog) |

| Molecular Weight | 234.29 g/mol [1] | 206.24 g/mol [18][19][20] |

| Melting Point | To Be Determined (TBD) | 129 °C[3] |

| Aqueous Solubility | TBD (Expected to be pH-dependent) | Not available |

| pKa | TBD (Expected ~4-5 for carboxylic acid) | Not available |

| LogP | TBD (Expected > 1.8) | 1.8 (Calculated)[18][19] |

Conclusion

The systematic characterization of this compound is essential for its future development. This guide provides the necessary theoretical background and detailed, field-proven experimental protocols for determining its most critical physicochemical properties. By adhering to these standardized methodologies, researchers can generate a reliable, high-quality data package that will serve as a solid foundation for any subsequent application, from medicinal chemistry lead optimization to process chemistry scale-up.

References

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017). PubMed. [Link]

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. (2017). ScienceDirect. [Link]

-

OECD 105 - Water Solubility. (n.d.). Situ Biosciences. [Link]

-

Test No. 105: Water Solubility. (1995). OECD. [Link]

-

Test No. 105: Water Solubility. (n.d.). OECD. [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). ACS Publications. [Link]

-

OECD 105 - Water Solubility Test at 20°C. (n.d.). Analytice. [Link]

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017). ResearchGate. [Link]

-

Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. (1993). PubMed. [Link]

-

4.3: Melting Point Determination Procedure. (2025). Chemistry LibreTexts. [Link]

-

Melting point determination. (n.d.). University of Calgary. [Link]

-

Assessment of reverse-phase chromatographic methods for the determination of n-octanol/water partition coefficients. (n.d.). ECETOC. [Link]

-

Measuring the Melting Point. (2023). Westlab Canada. [Link]

-

Guidance for the New Substances Notification Regulations (Chemicals and Polymers). (n.d.). Government of Canada. [Link]

-

Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]

-

4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. (n.d.). PubChem. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (n.d.). PMC - NIH. [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. 4-(3,4-DIMETHYLPHENYL)-4-OXOBUTANOIC ACID CAS#: 51036-98-7 [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ecetoc.org [ecetoc.org]

- 18. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 316972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

- 20. barcelonafinechemicals.com [barcelonafinechemicals.com]

An In-depth Technical Guide to 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Introduction: Unveiling a Promising Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the identification and synthesis of novel molecular scaffolds that can be readily functionalized are of paramount importance. 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid, a substituted aromatic keto acid, represents one such scaffold with significant potential. Its structure, featuring a reactive keto group, a carboxylic acid moiety, and a substituted phenyl ring, offers multiple points for chemical modification, making it an attractive starting point for the development of new therapeutic agents. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications in drug development, grounded in established chemical principles and field-proven methodologies.

The core value of this molecule lies in its classification within the broader family of arylalkanoic acids and their derivatives, which are known to exhibit a wide range of biological activities.[1] Compounds with a similar 4-aryl-4-oxobutanoic acid backbone have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties.[2] The strategic placement of dimethyl groups on both the aromatic ring and the aliphatic chain can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets, offering a nuanced approach to drug design.

This document serves as a technical resource for researchers and drug development professionals, detailing a robust synthetic pathway, outlining a comprehensive analytical validation strategy, and exploring the therapeutic potential of this promising chemical entity.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its development. This compound is identified by the CAS Number 951894-34-1 .[3] Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 951894-34-1 | [3] |

| Molecular Formula | C₁₄H₁₈O₃ | [3] |

| Molecular Weight | 234.29 g/mol | [3] |

| SMILES | CC1=C(C=C(C=C1)C(=O)CC(C)(C)C(=O)O)C | [3] |

| Appearance | Expected to be a solid at room temperature | General Knowledge |

The presence of both a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the carbonyl and carboxyl oxygens) suggests that this molecule can participate in various intermolecular interactions, a critical aspect for its binding to biological targets. The dimethyl substitutions increase its lipophilicity compared to its unsubstituted analogue, which can enhance membrane permeability and influence its pharmacokinetic profile.

Synthesis: A Mechanistic Approach via Friedel-Crafts Acylation

The most logical and industrially scalable route to synthesize this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a direct method for forming the carbon-carbon bond between the aromatic ring of o-xylene and the acyl group from 2,2-dimethylsuccinic anhydride.[4]

Causality of Experimental Design

The choice of a Friedel-Crafts acylation is deliberate. The reaction is robust and the starting materials, o-xylene and 2,2-dimethylsuccinic anhydride, are readily accessible. O-xylene is an activated aromatic ring due to the electron-donating nature of the two methyl groups, which facilitates the electrophilic attack. The anhydride is the acylating agent of choice as it is generally less volatile and easier to handle than the corresponding acyl chloride.

A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required as a catalyst.[5] Its role is to coordinate with one of the carbonyl oxygens of the anhydride, thereby generating a highly reactive acylium ion. This powerful electrophile is then attacked by the electron-rich o-xylene ring. A key feature of Friedel-Crafts acylation is that the product, an aromatic ketone, is less reactive than the starting arene. This deactivation prevents polysubstitution, leading to a cleaner reaction profile. More than a stoichiometric amount of AlCl₃ is necessary because the catalyst will complex with the carbonyl oxygen of the product ketone as well as the carboxylic acid formed upon ring-opening of the anhydride.

The reaction is typically performed in an inert solvent, such as dichloromethane (DCM) or nitrobenzene, to control the reaction temperature and ensure homogeneity.[5] The work-up procedure is critical for liberating the product from its aluminum chloride complex and requires careful quenching with an acidic aqueous solution.

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. achmem.com [achmem.com]

- 4. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Structure elucidation of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

An In-Depth Technical Guide to the Structure Elucidation of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Abstract

The unambiguous determination of a molecule's structure is a foundational requirement in chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and data interpretation required to elucidate the structure of this compound. Designed for researchers and scientists, this document moves beyond a simple listing of techniques, focusing instead on the logical workflow and the synergistic interplay of Mass Spectrometry, Infrared Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance experiments. We will explore the causality behind experimental choices, detailing not just the "what" but the "why," to build a self-validating case for the final, confirmed structure.

Introduction: The Imperative for Unambiguous Characterization

This compound (Molecular Formula: C₁₄H₁₈O₃, Molecular Weight: 234.29 g/mol ) is a keto-carboxylic acid.[1] Molecules of this class serve as critical building blocks in organic synthesis, particularly as scaffolds in the development of novel pharmaceutical agents. The precise arrangement of its dimethylphenyl group, the ketone, and the gem-dimethyl substituted butanoic acid chain dictates its chemical reactivity and potential biological activity. Therefore, rigorous and unequivocal structure confirmation is not merely an academic exercise but a prerequisite for its use in any further research or development context.

This guide will present a systematic approach to confirming its structure, beginning with a plausible synthetic route and progressing through a multi-technique analytical workflow that culminates in a definitive structural assignment.

Postulated Structure and Synthetic Pathway

The most logical and widely employed method for synthesizing related aryl-oxobutanoic acids is the Friedel-Crafts acylation.[2][3][4] We hypothesize that this compound can be synthesized via the reaction of 1,2-dimethylbenzene (o-xylene) with 2,2-dimethylsuccinic anhydride, catalyzed by a Lewis acid such as anhydrous aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.).

-

Add a suitable anhydrous solvent, such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve 2,2-dimethylsuccinic anhydride (1.0 eq.) and 1,2-dimethylbenzene (1.1 eq.) in anhydrous DCM.

-

Slowly add the solution from step 3 to the stirred AlCl₃ suspension via an addition funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Caption: Synthetic workflow for the target compound.

Mass Spectrometry: Confirming Molecular Weight and Formula

Rationale: The first step in analyzing an unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) provides an exact mass, which is crucial for confirming the elemental composition.

Experimental Protocol: ESI-MS

-

Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

-

Mode: Positive Ion Mode.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol or acetonitrile.

-

Injection: Infuse the sample solution at a flow rate of 5 µL/min.

Expected Data & Interpretation

The molecular formula C₁₄H₁₈O₃ corresponds to a monoisotopic mass of 234.1256 Da.

| m/z (Expected) | Ion Species | Interpretation |

| 235.1329 | [M+H]⁺ | The protonated molecular ion confirms the molecular weight of 234.1256 Da. |

| 257.1148 | [M+Na]⁺ | The sodium adduct is commonly observed and serves as a secondary confirmation of the molecular weight. |

| 147.0810 | [M - C₅H₇O₂]⁺ | Corresponds to the [C₉H₁₁O]⁺ fragment, the 3,4-dimethylbenzoyl cation, resulting from cleavage alpha to the ketone. |

| 119.0861 | [C₉H₁₁]⁺ | Loss of CO from the 3,4-dimethylbenzoyl cation. |

This initial data strongly supports the proposed molecular formula and provides preliminary evidence for the presence of the 3,4-dimethylbenzoyl moiety.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

Rationale: IR spectroscopy is a fast and effective technique for identifying the key functional groups present in a molecule. The presence or absence of characteristic absorption bands provides a crucial fingerprint of the compound's chemical nature.

Experimental Protocol: ATR-IR

-

Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically collected over a range of 4000-600 cm⁻¹.

Expected Data & Interpretation

| Wavenumber (cm⁻¹) (Expected) | Vibrational Mode | Functional Group Assignment |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 2960-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid (dimer) |

| ~1685 (strong, sharp) | C=O stretch | Aryl Ketone |

| ~1610, ~1500 | C=C stretch | Aromatic Ring |

The IR spectrum is expected to show two distinct carbonyl (C=O) stretches: one for the carboxylic acid (typically around 1710 cm⁻¹) and one for the aryl ketone (around 1685 cm⁻¹), which is conjugated with the aromatic ring. A very broad O-H stretch centered around 3000 cm⁻¹ is the definitive signature of the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Analysis

Rationale: While MS and IR confirm the formula and functional groups, NMR spectroscopy elucidates the precise atomic connectivity and constitution of the molecule. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Caption: The logical workflow of NMR experiments.

¹H NMR Spectroscopy: Proton Environment and Integration

Protocol: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.00). The spectrum is acquired on a 400 MHz or higher spectrometer.

Expected Data & Interpretation:

| Assignment | Chemical Shift (δ, ppm) (Expected) | Multiplicity | Integration | Rationale for Assignment |

| H-a | 11-12 | Broad Singlet | 1H | Acidic proton of the carboxylic acid, often broad and downfield. |

| H-5' | 7.75 | Singlet | 1H | Aromatic proton ortho to the ketone, deshielded by the C=O group. |

| H-2' | 7.72 | Doublet | 1H | Aromatic proton ortho to the ketone and adjacent to a methyl group. |

| H-6' | 7.25 | Doublet | 1H | Aromatic proton meta to the ketone. |

| H-b | 3.20 | Singlet | 2H | Methylene (CH₂) protons alpha to the ketone. A singlet is expected as there are no adjacent protons. |

| H-d, H-e | 2.32 | Singlet | 6H | Two aromatic methyl groups, likely with very similar chemical shifts. |

| H-c | 1.30 | Singlet | 6H | Gem-dimethyl protons on the butanoic acid chain. A singlet due to the quaternary carbon neighbor. |

¹³C NMR & DEPT-135 Spectroscopy: Carbon Skeleton

Protocol: The ¹³C spectrum is acquired using proton decoupling. A DEPT-135 experiment is run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent in DEPT-1t35.

Expected Data & Interpretation:

| Assignment | Chemical Shift (δ, ppm) (Expected) | DEPT-135 Phase | Rationale for Assignment |

| C-4 (Ketone) | ~198 | Absent | Ketone carbonyl, highly deshielded. |

| C-1 (Acid) | ~182 | Absent | Carboxylic acid carbonyl. |

| C-4' | ~143 | Absent | Aromatic quaternary carbon attached to a methyl group. |

| C-3' | ~137 | Absent | Aromatic quaternary carbon attached to a methyl group. |

| C-1' | ~135 | Absent | Aromatic quaternary carbon attached to the ketone. |

| C-5' | ~130 | Positive | Aromatic CH. |

| C-2' | ~129 | Positive | Aromatic CH. |

| C-6' | ~127 | Positive | Aromatic CH. |

| C-2 (Quaternary) | ~45 | Absent | Quaternary carbon bearing the gem-dimethyl groups. |

| C-3 (CH₂) | ~38 | Negative | Methylene carbon alpha to the ketone. |

| C-c (gem-dimethyl) | ~25 | Positive | Equivalent gem-dimethyl carbons. |

| C-d, C-e (Ar-CH₃) | ~20 | Positive | Two aromatic methyl carbons. |

2D NMR: Assembling the Pieces

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals protons that are coupled to each other (typically through 2-3 bonds). For this molecule, the most significant observation would be the absence of correlations for most signals, confirming they are isolated spin systems (singlets). A weak correlation between the aromatic protons H-2' and H-6' might be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, confirming the assignments made in the 1D spectra. For example, it will show cross-peaks connecting the proton signal at δ 3.20 (H-b) to the carbon signal at δ 38 (C-3), and the proton signal at δ 1.30 (H-c) to the carbon signal at δ 25 (C-c).

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for determining the overall structure, as it shows correlations between protons and carbons that are 2-3 bonds away. It is used to connect the isolated fragments.

Caption: Key HMBC correlations confirming the molecular backbone.

Key Expected HMBC Correlations:

-

Aromatic Protons to Ketone: The aromatic protons at δ ~7.7 (H-5', H-2') will show a correlation to the ketone carbon (C-4) at δ ~198. This definitively links the dimethylphenyl ring to the butanoic acid chain via the ketone.

-

Methylene Protons (H-b) to Carbons: The methylene protons (H-b) at δ 3.20 will correlate to the ketone carbon (C-4) and the quaternary carbon (C-2), establishing the -C(=O)-CH₂-C(CH₃)₂- fragment.

-

Gem-Dimethyl Protons (H-c) to Carbons: The gem-dimethyl protons (H-c) at δ 1.30 will show crucial correlations to the quaternary carbon they are attached to (C-2), the adjacent methylene carbon (C-3), and, most importantly, the carboxylic acid carbonyl carbon (C-1) at δ ~182. This final correlation unambiguously confirms the complete structure.

Synthesis of Data and Final Confirmation

The structure of this compound is confirmed by the collective, self-validating evidence:

-

Mass Spectrometry confirms the molecular formula of C₁₄H₁₈O₃.[1]

-

IR Spectroscopy confirms the presence of a carboxylic acid, an aryl ketone, and aromatic and aliphatic C-H bonds.

-

¹H and ¹³C NMR provide the correct count and type of proton and carbon environments.

-

DEPT-135 confirms the number of CH, CH₂, and CH₃ groups.

-

HSQC links every proton to its corresponding carbon atom.

-

HMBC provides the final, unambiguous proof of connectivity, linking the dimethylphenyl ring to the ketone, which is in turn connected to the methylene group, the gem-dimethyl substituted carbon, and finally the carboxylic acid.

Conclusion

The elucidation of a molecular structure is a logical process of hypothesis, testing, and data integration. Through the systematic application of mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments, we have demonstrated a clear and definitive pathway to confirm the structure of this compound. This multi-technique approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for advancing chemical and pharmaceutical research.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 316972, 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 220095, 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 244162, 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link].

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link].

-

Barcelona Fine Chemicals (2023). 4-(3,4-dimethylphenyl)-4-oxo-butanoic acid. Retrieved from [Link].

-

Wikipedia (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link].

-

Chemchart (2023). 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid (15880-03-2). Retrieved from [Link].

-

NIST (2023). Butanoic acid, 2,2-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link].

Sources

Spectroscopic data (NMR, IR, MS) of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Molecular Structure and Rationale for Spectroscopic Analysis

The structural integrity and purity of a synthesized compound are paramount in scientific research, particularly in the realm of drug development. Spectroscopic analysis provides a detailed fingerprint of a molecule, allowing for unambiguous structure elucidation and the identification of potential impurities. The subject of this guide, this compound, possesses several key structural features that lend themselves to distinct spectroscopic signatures.

Molecular Structure Diagram

Caption: Structure of this compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol Considerations

A standard approach for acquiring NMR data for this compound would involve dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). The choice of solvent is critical; while CDCl₃ is common, DMSO-d₆ is an excellent alternative for ensuring the solubility of carboxylic acids and for observing the exchangeable carboxylic acid proton.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Singlet, broad | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. Its chemical shift can be concentration-dependent. |

| ~7.8 | Doublet | 1H | Ar-H | Aromatic proton ortho to the electron-withdrawing carbonyl group, showing coupling to the adjacent aromatic proton. |

| ~7.7 | Singlet | 1H | Ar-H | Aromatic proton between the two methyl groups, likely appearing as a singlet due to minimal coupling. |

| ~7.3 | Doublet | 1H | Ar-H | Aromatic proton meta to the carbonyl group, coupled to the adjacent aromatic proton. |

| ~3.2 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the ketone, deshielded by the carbonyl group. They are expected to be a singlet as there are no adjacent protons. |

| ~2.3 | Singlet | 6H | Ar-CH₃ | Protons of the two methyl groups on the aromatic ring. They are in similar electronic environments and are expected to have nearly identical chemical shifts. |

| ~1.2 | Singlet | 6H | -C(CH₃)₂ | Protons of the two geminal methyl groups, which are equivalent and show no coupling, thus appearing as a sharp singlet. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~198 | Quaternary | C=O (Ketone) | The carbonyl carbon of the ketone is significantly deshielded. |

| ~175 | Quaternary | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is also deshielded, but typically less so than a ketone. |

| ~143 | Quaternary | Ar-C | Aromatic carbon attached to the methyl group and meta to the carbonyl. |

| ~137 | Quaternary | Ar-C | Aromatic carbon attached to the methyl group and ortho to the carbonyl. |

| ~134 | Quaternary | Ar-C | Aromatic carbon attached to the carbonyl group. |

| ~129 | Tertiary | Ar-CH | Aromatic carbon. |

| ~128 | Tertiary | Ar-CH | Aromatic carbon. |

| ~126 | Tertiary | Ar-CH | Aromatic carbon. |

| ~45 | Quaternary | -C(CH₃)₂ | The quaternary carbon bearing the two methyl groups. |

| ~38 | Secondary | -CH₂- | The methylene carbon adjacent to the ketone. |

| ~20 | Primary | Ar-CH₃ | Carbons of the aromatic methyl groups. |

| ~25 | Primary | -C(CH₃)₂ | Carbons of the geminal methyl groups. |

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is an effective technique for identifying the functional groups present in a molecule.

Experimental Protocol Considerations

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, which requires only a small amount of solid sample. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding the sample with KBr and pressing it into a thin disk.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3300-2500 | Broad, Strong | O-H | Stretching (Carboxylic Acid) |

| ~1710 | Strong | C=O | Stretching (Carboxylic Acid) |

| ~1685 | Strong | C=O | Stretching (Aryl Ketone) |

| ~1610, ~1500 | Medium | C=C | Stretching (Aromatic Ring) |

| ~2960 | Medium | C-H | Stretching (Aliphatic) |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol Considerations

Electrospray ionization (ESI) is a suitable technique for this molecule, as it is a soft ionization method that is likely to produce a prominent molecular ion or pseudomolecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode).

Predicted Fragmentation Pattern

The expected molecular weight of this compound is 234.29 g/mol [1].

-

Molecular Ion Peak (M⁺˙): m/z = 234

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the methylene group is a likely fragmentation pathway. This would result in the formation of a stable acylium ion.

-

Loss of Water: Dehydration from the carboxylic acid group may occur.

-

Loss of COOH: Decarboxylation is another possible fragmentation.

-

Predicted Mass Spectrum Fragmentation

Caption: A plausible fragmentation pathway for the title compound.

Synthesis and Spectroscopic Verification Workflow

A plausible synthesis for this compound is a Friedel-Crafts acylation reaction between 1,2-dimethylbenzene (o-xylene) and 2,2-dimethylsuccinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The progress of this reaction and the purity of the final product would be monitored using techniques like Thin Layer Chromatography (TLC), with final structural confirmation provided by the spectroscopic methods detailed above.

Spectroscopic Analysis Workflow

Caption: A typical workflow for the synthesis and spectroscopic verification of the target compound.

References

-

PubChem. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Wikipedia. Friedel–Crafts reaction. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from reaction kinetics in synthesis to bioavailability in formulation. This guide provides a comprehensive technical overview of the solubility characteristics of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid. In the absence of extensive empirical data for this specific molecule, this document synthesizes foundational chemical principles with predictive analysis based on its molecular structure. It offers researchers, scientists, and drug development professionals a robust framework for estimating solubility, selecting appropriate solvent systems, and executing reliable experimental protocols to determine solubility in-house.

Introduction: The Critical Role of Solubility

This compound is a molecule of interest with a distinct structure featuring an aromatic ketone and a carboxylic acid moiety. Understanding its behavior in various organic solvents is paramount for a range of applications, including:

-

Chemical Synthesis: Solvent choice dictates reactant concentration, reaction rates, and the ease of product purification.

-

Crystallization and Purification: The differential solubility of a compound in various solvents at different temperatures is the cornerstone of effective crystallization processes.

-

Pre-formulation and Drug Delivery: For a compound to be considered as a potential therapeutic, its solubility in physiological and manufacturing-relevant media is a key parameter that affects its absorption and bioavailability.[1][2]

This guide provides both a theoretical framework for predicting solubility and practical, step-by-step protocols for its experimental determination.

Molecular Structure and Physicochemical Properties Analysis

Table 1: Physicochemical Properties of this compound and a Structural Analog

| Property | Value (Predicted/Analog Data) | Source | Structural Implication for Solubility |

| Molecular Formula | C₁₄H₁₈O₃ | - | Indicates a significant hydrocarbon backbone. |

| Molecular Weight | 234.29 g/mol | - | Larger molecules can present greater challenges for solvation.[5] |

| Functional Groups | Carboxylic Acid, Aromatic Ketone | - | Provides sites for polar and hydrogen bonding interactions. |

| Hydrogen Bond Donors | 1 (from -COOH) | Predicted | Can donate a hydrogen bond to polar protic and aprotic solvents. |

| Hydrogen Bond Acceptors | 3 (2 from -COOH, 1 from C=O) | Predicted | Can accept hydrogen bonds from protic solvents like alcohols and water. |

| XLogP3 (Analog) | 1.8 | [3] | A measure of lipophilicity; this value suggests moderate lipophilicity and a balance between polar and nonpolar character. |

| Topological Polar Surface Area (TPSA) (Analog) | 54.4 Ų | [3] | Indicates the polar surface area, which is crucial for interactions with polar solvents. |

Structural Analysis of Functional Groups and Moieties:

The solubility of this compound is governed by the interplay of its distinct structural features:

-

The Carboxylic Acid Group (-COOH): This is a highly polar, hydrophilic functional group capable of both donating and accepting hydrogen bonds.[6][7] It is acidic and will react with basic solvents.

-

The Aromatic Ketone Group (-C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor.[8][9] This contributes to solubility in polar solvents.

-

The Dimethylphenyl Ring: This large, nonpolar, aromatic moiety is hydrophobic. Its presence will enhance solubility in nonpolar and aromatic solvents through van der Waals forces and potential π-π stacking interactions.

-

The Gem-Dimethyl Group (-C(CH₃)₂): The two methyl groups on the alpha-carbon of the butanoic acid chain increase the steric bulk and the lipophilic character of the molecule. The "magic methyl" effect can sometimes surprisingly increase aqueous solubility by disrupting crystal packing, although it primarily adds to the nonpolar nature.[10]

Caption: Molecular structure highlighting hydrophilic and hydrophobic regions.

Theoretical Solubility Profile

The fundamental principle of "like dissolves like" provides a strong basis for predicting solubility.[11] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

Predicted Solubility in Different Solvent Classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds. The carboxylic acid group will interact strongly with these solvents. However, the large nonpolar backbone of the molecule will limit solubility, especially in water.[7][12] We predict moderate solubility in alcohols, which decreases as the alkyl chain of the alcohol increases, and low solubility in water.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents have strong dipoles and can accept hydrogen bonds but cannot donate them.[8][9][13] The ketone and carboxylic acid groups will interact favorably. DMSO and DMF are particularly powerful solvents for a wide range of organic molecules. We predict high solubility in DMSO and DMF, and moderate solubility in acetone and acetonitrile.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents primarily interact through weaker van der Waals forces. The large dimethylphenyl ring and alkyl chain will favor solubility in these solvents. Toluene may offer enhanced solubility due to potential π-π interactions with the aromatic ring. Dichloromethane, being slightly polar, often serves as a good intermediate solvent. We predict moderate solubility in toluene and dichloromethane and low solubility in highly nonpolar solvents like hexane.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Key Interaction | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding (Donor & Acceptor) | Moderate | The polar -COOH group is well-solvated, but the large nonpolar backbone limits high solubility. |

| Water | Hydrogen Bonding | Low | The hydrophobic character of the molecule outweighs the hydrophilic nature of the carboxylic acid. | |

| Polar Aprotic | DMSO, DMF | Dipole-Dipole, H-Bond Accepting | High | Strong polar interactions with both the ketone and carboxylic acid groups. |

| Acetone, Acetonitrile | Dipole-Dipole, H-Bond Accepting | Moderate | Good solvation of polar groups, but less effective than DMSO/DMF for overcoming crystal lattice energy. | |

| Nonpolar | Toluene, Dichloromethane | van der Waals, π-π Stacking | Moderate | The large nonpolar and aromatic parts of the molecule interact well with these solvents. |

| Hexane, Cyclohexane | van der Waals | Low | Insufficient polarity to effectively solvate the ketone and carboxylic acid functional groups. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate quantitative data. The two primary methods used in drug discovery are kinetic and thermodynamic solubility assays.[1][2]

Caption: Workflow for Kinetic vs. Thermodynamic Solubility Assays.

Protocol: Thermodynamic 'Shake-Flask' Solubility Assay

This method determines the equilibrium solubility, which is the true solubility of the compound when the dissolved and solid states are in equilibrium. It is the gold standard for formulation and pre-clinical development.[14]

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at a set temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, acetone, toluene)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm, ensure compatibility with solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Cap the vial securely and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle.

-

Sampling and Filtration: Carefully draw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration. A standard calibration curve must be prepared for accurate quantification.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol: Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess the solubility of many compounds. It measures the concentration at which a compound, dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous or buffer system.[1][15]

Objective: To rapidly determine the apparent solubility of a compound from a DMSO stock solution.

Materials:

-

A stock solution of the compound in DMSO (e.g., 10 mM).

-

The target solvent (often an aqueous buffer in drug discovery).

-

96-well microtiter plates.

-

Plate reader (Nephelometer for light scattering or UV spectrophotometer).

Methodology:

-

Stock Addition: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.

-

Solvent Addition: Add the target solvent to the wells to achieve a range of final concentrations.

-

Incubation: Mix and incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measurement:

-

Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Conclusion

This compound is a molecule with a dual character, possessing both significant polar functionality and a large, nonpolar scaffold. This structure dictates a nuanced solubility profile. It is predicted to have high solubility in strong polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols and chlorinated solvents, and low solubility in water and nonpolar alkanes. For researchers and drug developers, this predictive framework serves as a crucial starting point for solvent screening. However, for all critical applications, these predictions must be validated through rigorous experimental determination using standardized protocols such as the shake-flask method for thermodynamic solubility, which remains the definitive measure for formulation and development.

References

-

Prat, D., et al. (2016). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(10), 1517-1525. Available at: [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

University of Babylon. (n.d.). Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, May 22). 1.4: Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. PubChem Compound Database. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces. Retrieved from [Link]

-

ResearchGate. (2014). Solubility of methyl halides (CH3X with X=F, Cl, Br) in aromatic solvents. Retrieved from [Link]

-

PubMed. (2010). In vitro solubility assays in drug discovery. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2025). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Retrieved from [Link]

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 316972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. youtube.com [youtube.com]

- 6. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Khan Academy [khanacademy.org]

- 12. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. enamine.net [enamine.net]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-Depth Technical Guide to the Potential Biological Activity of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Foreword: Charting the Unexplored Potential of a Novel Chemical Entity

In the landscape of drug discovery, the exploration of novel chemical entities (NCEs) is the cornerstone of innovation. This guide is dedicated to the scientific investigation of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid, a compound of interest whose biological activities remain to be elucidated. The structural motifs present in this molecule, specifically the oxobutanoic acid core, suggest a potential for interaction with various biological targets. Derivatives of similar keto acids have been investigated for their roles in inflammation, cancer, and metabolic disorders, often acting through enzyme inhibition[1]. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, providing a structured approach to systematically unravel the therapeutic potential of this NCE. We will proceed from its fundamental physicochemical properties to a detailed exposition of experimental protocols designed to probe its bioactivity in key therapeutic areas.

Compound Profile: Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to any biological investigation, influencing everything from solubility in assay buffers to potential metabolic fate.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound (Predicted) | 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid[2] | 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid[3] |

| Molecular Formula | C₁₄H₁₈O₃ | C₁₂H₁₄O₃ | C₁₂H₁₄O₃ |

| Molecular Weight | 234.29 g/mol | 206.24 g/mol | 206.24 g/mol |

| Melting Point | Not available | Not available | Not available |

| Boiling Point | Predicted: 402.1±33.0 °C[4] | Not available | Not available |

| pKa | Predicted: 4.58±0.17[4] | Not available | Not available |